molecular formula C7H3BrCl2N2 B13512418 7-Bromo-5,6-dichloro-1h-1,3-benzodiazole

7-Bromo-5,6-dichloro-1h-1,3-benzodiazole

Cat. No.: B13512418
M. Wt: 265.92 g/mol
InChI Key: MPHNFGWDXVYTJQ-UHFFFAOYSA-N
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Description

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole is a synthetic derivative of benzodiazole. The compound’s molecular formula is C7H3BrCl2N2, and it has a molecular weight of 265.9.

Chemical Reactions Analysis

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions:

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding .

Comparison with Similar Compounds

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    7-Bromo-1H-1,3-benzodiazole-5-carbonitrile: Another derivative of benzodiazole with different substituents.

    Ethyl 7-bromo-1H-1,3-benzodiazole-5-carboxylate: A compound with an ethyl ester group.

    6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A related compound with a different core structure.

Properties

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.92 g/mol

IUPAC Name

4-bromo-5,6-dichloro-1H-benzimidazole

InChI

InChI=1S/C7H3BrCl2N2/c8-5-6(10)3(9)1-4-7(5)12-2-11-4/h1-2H,(H,11,12)

InChI Key

MPHNFGWDXVYTJQ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Br)N=CN2

Origin of Product

United States

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